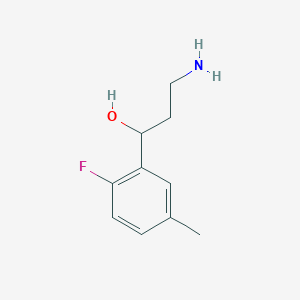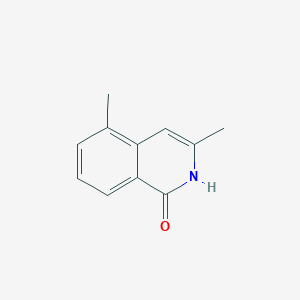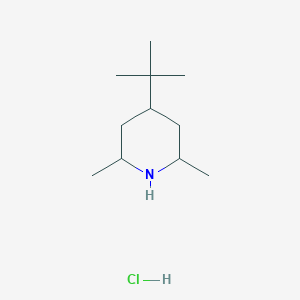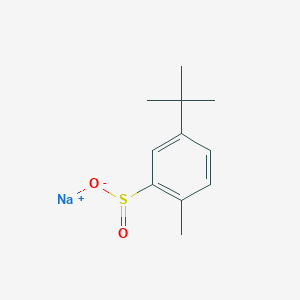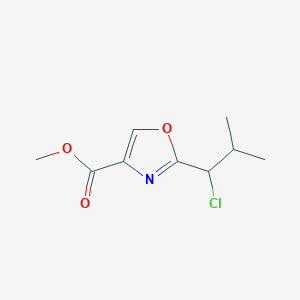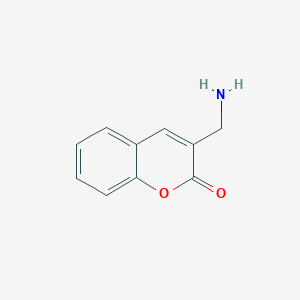![molecular formula C8H13NO2 B13205318 Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
Methyl 2-azaspiro[3.3]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. The unique structure of this compound, characterized by a spiro junction connecting two rings, makes it a valuable scaffold for drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles . Another approach is the asymmetric synthesis, which utilizes chiral auxiliaries to achieve enantioselectivity .
Industrial Production Methods
Industrial production of this compound often employs scalable and reliable synthetic procedures. For instance, the preparation of N-protected 2-oxa-6-azaspiroheptane can be achieved in one or two steps, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the spiro junction.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is often used for epoxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with lithium aluminum hydride can produce alcohols .
科学研究应用
Methyl 2-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Methyl 2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, making it a potent ligand in drug discovery . The pathways involved often include modulation of enzyme activity and receptor binding .
相似化合物的比较
Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid: Similar in structure but differs in functional groups.
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in similar applications.
Uniqueness
Methyl 2-azaspiro[3.3]heptane-1-carboxylate stands out due to its methyl ester group, which enhances its chemical reactivity and potential for further functionalization . This makes it a versatile compound in both synthetic and medicinal chemistry.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
methyl 2-azaspiro[3.3]heptane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)6-8(5-9-6)3-2-4-8/h6,9H,2-5H2,1H3 |
InChI 键 |
VBIWQAICRUVMCB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C2(CCC2)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


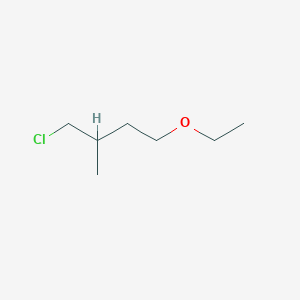
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)
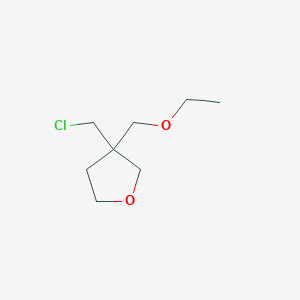
![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)


